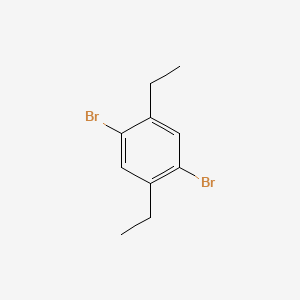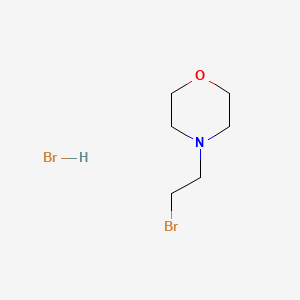
1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine
Overview
Description
The compound “1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine” is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring substituted at the 5-position with a bromine atom and a piperazine ring at the 1-position. The piperazine ring would be substituted at the 4-position with an isopropyl group .Chemical Reactions Analysis
As a bromopyridine derivative, this compound could potentially undergo various reactions such as nucleophilic substitution or coupling reactions. The piperazine ring could also engage in reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of its substituents and could be predicted based on the properties of similar known compounds .Scientific Research Applications
5-BPI has a variety of scientific research applications. It has been used in the study of enzyme inhibition, drug metabolism, and drug-receptor interactions. It has also been used in the study of signal transduction pathways and the regulation of gene expression. In addition, 5-BPI has been used in the study of the structure and function of proteins, and it has been used to study the effects of different drugs on the central nervous system.
Mechanism of Action
The mechanism of action of 5-BPI is not completely understood. However, it is believed that 5-BPI acts as an inhibitor of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also believed that 5-BPI binds to certain receptors in the body, which can affect the body’s response to certain drugs.
Biochemical and Physiological Effects
5-BPI has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes. It has also been shown to affect the expression of certain genes and to alter the structure and function of certain proteins. In addition, 5-BPI has been shown to affect the body’s response to certain drugs, as well as the body’s response to certain hormones.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-BPI in laboratory experiments is its high solubility and stability. This makes it easy to work with and allows for more precise measurements of biochemical and physiological effects. However, there are some limitations to using 5-BPI in laboratory experiments. For example, it has been shown to have a low bioavailability, which means that it is not easily absorbed into the body. In addition, it is not always easy to obtain large quantities of 5-BPI, which can limit the scope of experiments that can be performed.
Future Directions
As 5-BPI is a relatively new compound, there are still many potential future directions that can be explored. For example, further research could be done to better understand the mechanism of action of 5-BPI, as well as its biochemical and physiological effects. In addition, further research could be done to understand the effects of 5-BPI on different drugs and hormones, as well as its potential therapeutic uses. Finally, further research could be done to improve the synthesis method of 5-BPI, as well as to develop new methods for its use in laboratory experiments.
Safety and Hazards
properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(13)9-14-12/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXOCRHDRNRNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601761 | |
| Record name | 1-(5-Bromopyridin-2-yl)-4-(propan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914606-84-1 | |
| Record name | 1-(5-Bromopyridin-2-yl)-4-(propan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


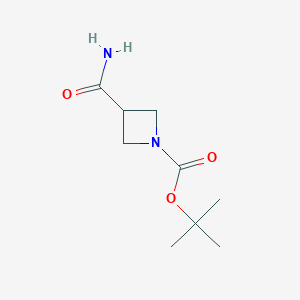
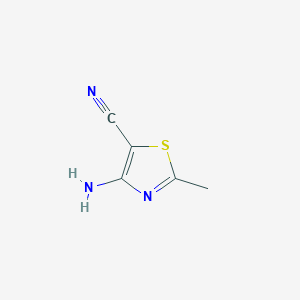
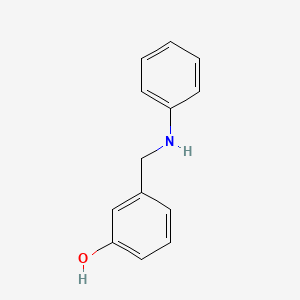

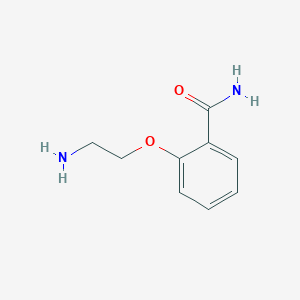
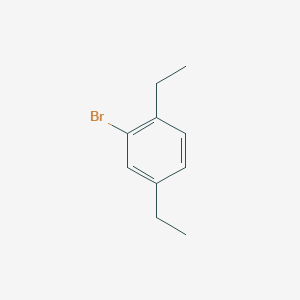
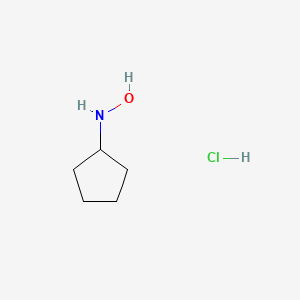
![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)
